molecular formula C10H14N2O3S B14599578 N-(4-Aminophenyl)-N-(methanesulfonyl)propanamide CAS No. 61068-52-8

N-(4-Aminophenyl)-N-(methanesulfonyl)propanamide

Cat. No.: B14599578
CAS No.: 61068-52-8
M. Wt: 242.30 g/mol
InChI Key: RMOIZUQANVUFRO-UHFFFAOYSA-N
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Description

Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a 4-aminophenyl and a methylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene sulfonamide with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(4-aminophenyl)-N-(ethylsulfonyl)-
  • Propanamide, N-(4-aminophenyl)-N-(methylthio)-
  • Propanamide, N-(4-aminophenyl)-N-(methylcarbamoyl)-

Uniqueness

Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is unique due to the presence of both the 4-aminophenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups can result in unique properties that are not observed in similar compounds.

Properties

CAS No.

61068-52-8

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-aminophenyl)-N-methylsulfonylpropanamide

InChI

InChI=1S/C10H14N2O3S/c1-3-10(13)12(16(2,14)15)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3

InChI Key

RMOIZUQANVUFRO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C

Origin of Product

United States

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